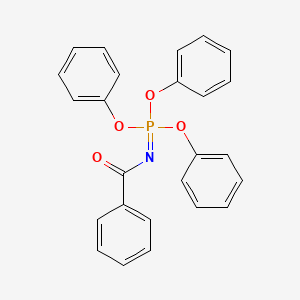![molecular formula C30H36N2O2 B14949766 N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B14949766.png)
N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{N}'-[(1{E})-1-BIPHENYL-4-YLETHYLIDENE]-2-[4-(1,1,3,3-TETRAMETHYLBUTYL)PHENOXY]ACETOHYDRAZIDE: is a complex organic compound characterized by its unique structure, which includes a biphenyl group and a tetramethylbutyl phenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of {N}'-[(1{E})-1-BIPHENYL-4-YLETHYLIDENE]-2-[4-(1,1,3,3-TETRAMETHYLBUTYL)PHENOXY]ACETOHYDRAZIDE typically involves the condensation of biphenyl-4-carbaldehyde with 2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or acetonitrile.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: In biological research, it may be used as a probe to study molecular interactions and pathways.
Industry: In industrial applications, the compound can be used in the synthesis of advanced materials and specialty chemicals .
Wirkmechanismus
The mechanism by which {N}'-[(1{E})-1-BIPHENYL-4-YLETHYLIDENE]-2-[4-(1,1,3,3-TETRAMETHYLBUTYL)PHENOXY]ACETOHYDRAZIDE exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- N’-[(E)-1-[1,1’-BIPHENYL]-4-YLETHYLIDENE]-2-[(4-OXO-3-PHENYL-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETOHYDRAZIDE
- N’-[(E)-1-[1,1’-BIPHENYL]-4-YLETHYLIDENE]-2-{[5-(4-BROMOPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
Uniqueness: The uniqueness of {N}'-[(1{E})-1-BIPHENYL-4-YLETHYLIDENE]-2-[4-(1,1,3,3-TETRAMETHYLBUTYL)PHENOXY]ACETOHYDRAZIDE lies in its specific structural features, which confer distinct chemical and biological properties. These properties make it suitable for specialized applications that similar compounds may not be able to fulfill .
Eigenschaften
Molekularformel |
C30H36N2O2 |
|---|---|
Molekulargewicht |
456.6 g/mol |
IUPAC-Name |
N-[(E)-1-(4-phenylphenyl)ethylideneamino]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide |
InChI |
InChI=1S/C30H36N2O2/c1-22(23-12-14-25(15-13-23)24-10-8-7-9-11-24)31-32-28(33)20-34-27-18-16-26(17-19-27)30(5,6)21-29(2,3)4/h7-19H,20-21H2,1-6H3,(H,32,33)/b31-22+ |
InChI-Schlüssel |
GBFVQWBXRYJELZ-DFKUXCBWSA-N |
Isomerische SMILES |
C/C(=N\NC(=O)COC1=CC=C(C=C1)C(C)(C)CC(C)(C)C)/C2=CC=C(C=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CC(=NNC(=O)COC1=CC=C(C=C1)C(C)(C)CC(C)(C)C)C2=CC=C(C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-Bis[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl methyl ether](/img/structure/B14949688.png)

![[2-(4-nitrophenyl)-2-oxoethyl] 2-benzamidobenzoate](/img/structure/B14949707.png)

![1-(4-chlorophenyl)-3-phenyl-2-[4-(propan-2-yl)phenyl]-2H-benzo[f]isoindole-4,9-dione](/img/structure/B14949720.png)
![3,4-dichloro-N-{5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B14949722.png)
![(5E)-7-methyl-5-[(octadecanoyloxy)imino]-5,6,7,8-tetrahydronaphthalen-2-yl octadecanoate](/img/structure/B14949728.png)
![2,2'-[{4-[(E)-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]benzene-1,2-diyl}bis(oxy)]diacetic acid](/img/structure/B14949735.png)
![9H-fluorene-9,9-diyldibenzene-4,1-diyl bis[2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate]](/img/structure/B14949742.png)
![2-[(5-{(E)-[(cyanoacetyl)hydrazono]methyl}-2-furyl)thio]-N-phenylacetamide](/img/structure/B14949743.png)
![N-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]glycine](/img/structure/B14949745.png)
![(5Z)-5-[(3-bromophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B14949747.png)
![(2E)-2-cyano-3-{3-methoxy-4-[(3-methylbenzyl)oxy]phenyl}-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14949748.png)

